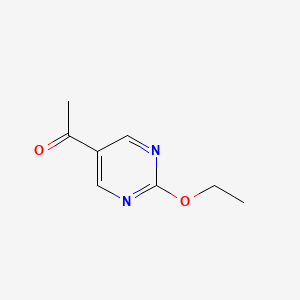
1-(2-Ethoxypyrimidin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxypyrimidin-5-yl)ethanone is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The structure of this compound consists of a pyrimidine ring substituted with an ethoxy group at the 2-position and an ethanone group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxypyrimidin-5-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with ethanol in the presence of a base to form 2-ethoxypyrimidine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the compound while minimizing the production of by-products. The reaction conditions are optimized to achieve efficient conversion rates and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethoxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethoxypyrimidin-5-yl)ethanone has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to disruption of DNA and RNA synthesis. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may interact with microbial enzymes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
2-Ethoxypyrimidine: Similar structure but lacks the ethanone group.
5-Acetyl-2-ethoxypyrimidine: Similar structure with an acetyl group instead of an ethanone group.
2-Methoxypyrimidine: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: 1-(2-Ethoxypyrimidin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy and ethanone groups allows for diverse chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
1-(2-ethoxypyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3 |
Clave InChI |
JBNQLPQIRJONCD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C=N1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)

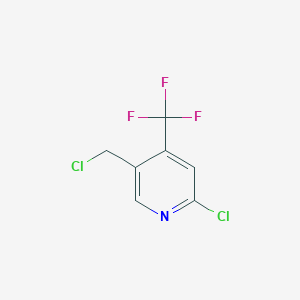
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
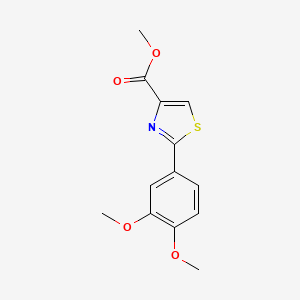
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)
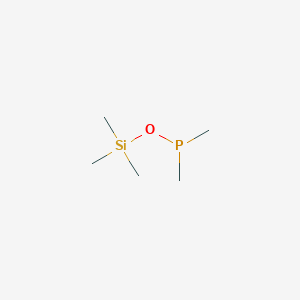
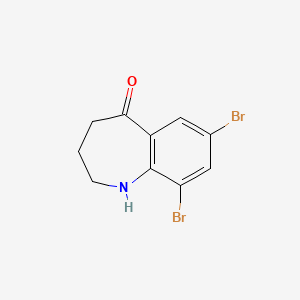
![7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B13671737.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13671748.png)

![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13671754.png)
